A Technical Guide to the Physicochemical Characteristics of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one
A Technical Guide to the Physicochemical Characteristics of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Abstract: This document provides an in-depth technical examination of the physicochemical properties of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22245-95-0). As a pivotal intermediate in medicinal and agricultural chemistry, a thorough understanding of its characteristics is essential for researchers, synthetic chemists, and formulation scientists.[1][2] This guide synthesizes available data on its structural, thermal, and spectroscopic properties, outlines validated analytical methodologies for its characterization, and discusses its stability and reactivity. The insights presented herein are designed to facilitate its effective use in drug discovery and development pipelines, ensuring both purity and predictable behavior in subsequent applications.
Molecular Identity and Structural Overview
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound built upon a dihydroisoquinoline scaffold.[3] This core structure is a prevalent motif in numerous biologically active natural products and synthetic molecules.[2] The molecule's architecture features a benzene ring fused to a six-membered lactam ring, with a chlorine substituent at the 7-position of the aromatic system. This chlorine atom is a critical feature, often utilized to modulate electronic properties and receptor binding affinity in derivative compounds.[2]
| Identifier | Value | Source(s) |
| IUPAC Name | 7-chloro-3,4-dihydro-2H-isoquinolin-1-one | [3] |
| CAS Number | 22245-95-0 | [3][4][5] |
| Molecular Formula | C₉H₈ClNO | [3][5] |
| Molecular Weight | 181.62 g/mol | [3][5] |
| Canonical SMILES | C1CNC(=O)C2=C1C=CC(=C2)Cl | [3] |
| InChIKey | NMZRTRAYSHQMPR-UHFFFAOYSA-N | [3] |
Figure 1: 2D Chemical Structure
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The combination of a polar lactam functionality and a nonpolar chloro-aromatic ring in 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one results in a distinct set of characteristics.
| Property | Value / Observation | Justification & Experimental Insight |
| Physical State | White to off-white solid. | Inferred from data on analogous compounds and supplier information.[6] The planar aromatic system and intermolecular hydrogen bonding via the lactam group favor a crystalline solid state at standard temperature and pressure. |
| Melting Point | Data not consistently available in public literature. | The melting point is expected to be relatively high due to strong intermolecular forces, including hydrogen bonding (N-H---O=C) and dipole-dipole interactions. Experimental determination via Differential Scanning Calorimetry (DSC) is the gold standard (see Protocol 4.2). A related thione derivative has an estimated melting point of 180–200°C.[7] |
| Solubility Profile | Low solubility in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane). | The molecule's poor aqueous solubility is due to the hydrophobic nature of the chlorobenzene ring. Its solubility in solvents like DMSO is facilitated by their ability to disrupt the intermolecular hydrogen bonding of the lactam. This profile is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays. |
| pKa | Data not available. | The lactam N-H proton is weakly acidic, with an estimated pKa > 17, making it non-ionizable under typical physiological conditions. The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic. |
Spectroscopic & Spectrometric Characterization
A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. The expected spectra for 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one in a solvent like DMSO-d₆ are described below.
Expected ¹H NMR (400 MHz, DMSO-d₆):
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δ 10.0-10.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the lactam. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ 7.2-7.8 ppm (m, 3H): A multiplet system for the three aromatic protons. The proton at C5 (ortho to the carbonyl) will likely be the most downfield. The protons at C6 and C8 will exhibit meta and ortho coupling, respectively.
-
δ 3.4-3.6 ppm (t, 2H): A triplet corresponding to the methylene protons at C3, adjacent to the nitrogen atom.
-
δ 2.9-3.1 ppm (t, 2H): A triplet for the methylene protons at C4, adjacent to the aromatic ring.
Expected ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon (C1) of the lactam.
-
δ 125-140 ppm: Six signals for the aromatic carbons, including the carbon bearing the chlorine atom (C7).
-
δ ~40 ppm: Methylene carbon adjacent to nitrogen (C3).
-
δ ~28 ppm: Methylene carbon adjacent to the aromatic ring (C4).
Caption: General workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.
Expected Characteristic IR Absorption Bands (cm⁻¹):
-
3200-3300 (sharp/medium): N-H stretching vibration of the secondary amide (lactam).
-
1660-1680 (strong): C=O stretching vibration (Amide I band). The frequency is characteristic of a six-membered lactam ring.
-
~1600, ~1475 (medium): C=C stretching vibrations within the aromatic ring.
-
1000-1100 (medium/strong): C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition.
Expected ESI-MS Data:
-
Molecular Ion Peak: An electrospray ionization (ESI) mass spectrum run in positive mode would show a protonated molecular ion [M+H]⁺. The key diagnostic feature is the isotopic pattern for chlorine:
-
m/z 182.04: Corresponding to [C₉H₈³⁵ClNO + H]⁺
-
m/z 184.04: Corresponding to [C₉H₈³⁷ClNO + H]⁺
-
-
Isotopic Ratio: The relative intensity of the m/z 182 and m/z 184 peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
Caption: Predicted fragmentation pathway in Mass Spectrometry.
Analytical Methodologies & Protocols
Reproducible and robust analytical methods are required to ensure the quality and purity of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one for research and development.
Protocol: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the target compound from potential impurities arising from synthesis or degradation. The aromatic nature of the compound makes it an excellent chromophore for UV detection.
Step-by-Step Methodology:
-
System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV-Vis detector.
-
Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for purity analysis by HPLC.
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is the definitive method for determining the melting point and assessing thermal stability.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
Method: Equilibrate at 30°C. Ramp the temperature from 30°C to 250°C at a rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the onset or peak of the endothermic event. The absence of significant exothermic events following the melt indicates thermal stability within the tested range.
Stability and Reactivity
-
Chemical Stability: The compound is generally stable under standard laboratory conditions. The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.
-
Reactivity: As a synthetic intermediate, its reactivity is key. The chloro-substituent on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires activated conditions. The lactam moiety can be reduced to the corresponding amine or undergo N-alkylation/acylation.[7] This synthetic versatility is a primary reason for its use in creating libraries of derivative compounds for screening.[6][8]
Conclusion
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a well-defined chemical entity whose physicochemical properties are governed by the interplay between its polar lactam ring and nonpolar chlorobenzene system. Its characterization relies on a standard suite of analytical techniques, including NMR, MS, IR, and HPLC, which together confirm its identity, purity, and structure. A comprehensive understanding of these characteristics, as outlined in this guide, is fundamental for its successful application in the synthesis of novel therapeutic and agrochemical agents.
References
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PubChem. 7-chloro-2H-isoquinolin-1-one. [Link]
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Sunway Pharm Ltd. 7-Chloro-3,4-dihydro-2H-isoquinolin-1-one - CAS:22245-95-0. [Link]
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PubChem. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]
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RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
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